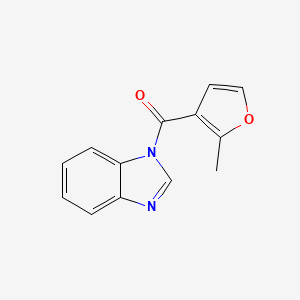
1-(2-methyl-3-furoyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-3-furoyl)-1H-benzimidazole, also known as MBZ, is a benzimidazole derivative that has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in treating various diseases, including cancer, diabetes, and infectious diseases. In
Wirkmechanismus
The exact mechanism of action of 1-(2-methyl-3-furoyl)-1H-benzimidazole is not fully understood. However, it has been proposed that 1-(2-methyl-3-furoyl)-1H-benzimidazole exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of the caspase pathway. 1-(2-methyl-3-furoyl)-1H-benzimidazole has also been found to inhibit the activity of various enzymes involved in inflammation and oxidative stress, leading to its anti-inflammatory and anti-oxidant effects. Additionally, 1-(2-methyl-3-furoyl)-1H-benzimidazole has been shown to inhibit the replication of viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
1-(2-methyl-3-furoyl)-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation and oxidative stress. Additionally, 1-(2-methyl-3-furoyl)-1H-benzimidazole has been found to inhibit the replication of viruses, making it a potential candidate for treating viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-methyl-3-furoyl)-1H-benzimidazole in lab experiments is its low toxicity and high selectivity towards cancer cells. Additionally, 1-(2-methyl-3-furoyl)-1H-benzimidazole has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for treating various inflammatory diseases. However, one of the limitations of using 1-(2-methyl-3-furoyl)-1H-benzimidazole in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methyl-3-furoyl)-1H-benzimidazole. One area of research could focus on improving the solubility of 1-(2-methyl-3-furoyl)-1H-benzimidazole to make it more suitable for in vivo studies. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-(2-methyl-3-furoyl)-1H-benzimidazole and to identify its molecular targets. Another area of research could focus on developing novel derivatives of 1-(2-methyl-3-furoyl)-1H-benzimidazole with improved efficacy and selectivity towards specific diseases. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(2-methyl-3-furoyl)-1H-benzimidazole in treating various diseases.
Synthesemethoden
The synthesis of 1-(2-methyl-3-furoyl)-1H-benzimidazole involves the condensation of 2-methyl-3-furoic acid with o-phenylenediamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure 1-(2-methyl-3-furoyl)-1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-3-furoyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 1-(2-methyl-3-furoyl)-1H-benzimidazole has also been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for treating various inflammatory diseases. Additionally, 1-(2-methyl-3-furoyl)-1H-benzimidazole has been shown to inhibit the replication of viruses such as hepatitis B and C, making it a potential candidate for treating viral infections.
Eigenschaften
IUPAC Name |
benzimidazol-1-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-10(6-7-17-9)13(16)15-8-14-11-4-2-3-5-12(11)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMFONOAMBWBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-3-furoyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

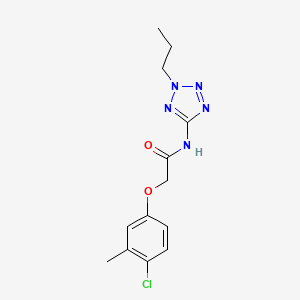
![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)
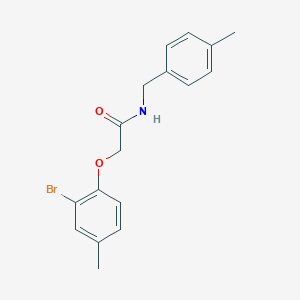
![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
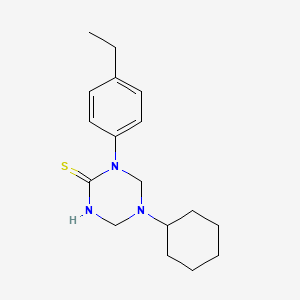
![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)

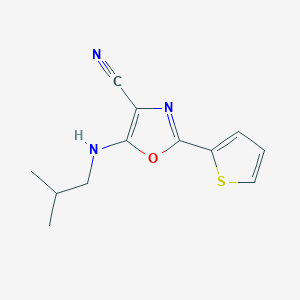
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)
![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)
![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)

